Cas no 896339-37-0 (methyl 2-{2-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate)
methyl 2-{2-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-{2-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate
- 896339-37-0
- methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
- AKOS024659579
- methyl 2-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
- F2550-0191
- methyl 2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
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- Inchi: 1S/C16H13N3O4S/c1-9-8-19-14(21)11(7-17-16(19)24-9)13(20)18-12-6-4-3-5-10(12)15(22)23-2/h3-8H,1-2H3,(H,18,20)
- InChI Key: OWFGPCVCROTFOG-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=CC=C1NC(C1C(=O)N2C=C(C)SC2=NC=1)=O
Computed Properties
- Exact Mass: 343.06267708g/mol
- Monoisotopic Mass: 343.06267708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 683
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 113Ų
methyl 2-{2-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2550-0191-2μmol |
methyl 2-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
896339-37-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2550-0191-5μmol |
methyl 2-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
896339-37-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2550-0191-10μmol |
methyl 2-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
896339-37-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2550-0191-1mg |
methyl 2-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
896339-37-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2550-0191-2mg |
methyl 2-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
896339-37-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2550-0191-3mg |
methyl 2-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
896339-37-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2550-0191-4mg |
methyl 2-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
896339-37-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2550-0191-5mg |
methyl 2-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
896339-37-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2550-0191-10mg |
methyl 2-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
896339-37-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2550-0191-15mg |
methyl 2-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate |
896339-37-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
methyl 2-{2-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on methyl 2-{2-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate
Methyl 2-{2-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-amido}benzoate (CAS No. 896339-37-0): A Comprehensive Overview
Methyl 2-{2-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-amido}benzoate, identified by its CAS number 896339-37-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of heterocyclic derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups, including a benzoate moiety and an amide linkage connected to a thiazolo[3,2-apyrimidine] core. Such structural features often contribute to its unique pharmacological properties and make it a valuable candidate for further investigation.
The thiazolo[3,2-apyrimidine] scaffold is a prominent heterocyclic system known for its presence in numerous bioactive molecules. This particular scaffold has been extensively studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The incorporation of the methyl group at the 2-position and the 5-oxo group at the 5-position of the thiazole ring further modulates the electronic and steric properties of the molecule, potentially influencing its binding affinity to biological targets. Additionally, the presence of an amide group at the 6-position of the thiazolo[3,2-apyrimidine] ring introduces a polar moiety that can enhance solubility and interactions with biological receptors.
The benzoate moiety at the 2-position of the molecule adds another layer of complexity and functionality. Benzoate derivatives are well-known for their role in various biological processes, including metabolism and signal transduction. The benzoate group in this compound can participate in hydrogen bonding interactions with biological targets, thereby influencing the compound's pharmacokinetic profile. Furthermore, the amide linkage between the benzoate group and the thiazolo[3,2-apyrimidine] core provides a flexible region that can adopt different conformations, potentially affecting the compound's binding mode to its target proteins.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the structural and functional properties of such complex molecules. These tools have been instrumental in predicting the binding modes of Methyl 2-{2-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-amido}benzoate to various biological targets. For instance, studies using molecular docking simulations have suggested that this compound may interact with enzymes involved in cancer cell proliferation and inflammation pathways. These findings have prompted further experimental investigations to validate these predictions and explore potential therapeutic applications.
In vitro studies have begun to unravel the pharmacological profile of Methyl 2-{2-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-amido}benzoate. Initial experiments have demonstrated promising activities against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary studies indicate that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. These findings are particularly intriguing given the growing interest in developing novel therapeutics targeting inflammation-related diseases.
The synthesis of Methyl 2-{2-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-amido}benzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the thiazolo[3,2-apyrimidine] core, followed by functionalization with the amide and benzoate groups. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.
The pharmacokinetic properties of Methyl 2-{2-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-amido}benzoate are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its potential as a therapeutic agent. Preliminary data suggest that this compound exhibits moderate solubility in water and oil-based media, which could influence its bioavailability and distribution within the body. Further studies are needed to fully characterize its pharmacokinetic profile.
The potential therapeutic applications of Methyl 2-{2-methyl-5-oxyo-[1]methyl-[1]pyrazolyl}-4-one are broad and exciting. Given its promising activities against cancer cell lines and anti-inflammatory properties, this compound holds significant potential for developing new treatments for these diseases. Additionally, its unique structural features make it a valuable scaffold for designing novel drugs with improved efficacy and reduced side effects.
In conclusion,Methyl 2-{cas no89633937}methyl-pyrazolyl-4-one, with CAS number89633937, is a fascinating compound with diverse biological activities and potential therapeutic applications。 Its complex molecular structure,incorporating key functional groups such as benzoate,amide,and thiazolo[pyrazolyl],makes it a valuable candidate for further research。 Recent advancements in computational chemistry,molecular modeling,and synthetic methodologies have provided new tools for investigating its properties。 Preliminary studies suggest promising activities against cancer cell lines,anti-inflammatory properties,and interesting pharmacokinetic profiles。 These findings warrant further exploration,and ongoing research aims to fully elucidate its therapeutic potential。
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